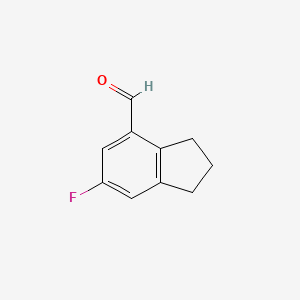
6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is a chemical compound with the molecular formula C10H9FO. It is a derivative of indene, a bicyclic hydrocarbon, and features a fluorine atom at the 6th position and an aldehyde group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindene.
Hydrogenation: The 6-fluoroindene undergoes hydrogenation to form 6-fluoro-2,3-dihydroindene.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
化学反应分析
Types of Reactions
6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde can undergo several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 6-fluoro-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde depends on its application:
Biological Pathways: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations.
相似化合物的比较
Similar Compounds
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound in various research applications .
生物活性
6-Fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H9F O
- Molecular Weight : 164.18 g/mol
- CAS Number : 920501-51-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act as a ligand for specific receptors or enzymes, influencing signaling pathways related to cellular functions. Its fluorine substitution enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells, likely through the modulation of pro-apoptotic and anti-apoptotic proteins.
- Antimicrobial Properties : The compound demonstrates activity against several bacterial strains, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : Research has identified that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Antitumor Activity
In a study assessing the cytotoxic effects of various indene derivatives, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 20 µM, with an IC50 value determined to be approximately 15 µM. This suggests a promising antitumor potential worth further exploration.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various indene derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the structure of this compound is crucial for enhancing its biological activity. Studies suggest that fluorinated compounds often exhibit improved potency due to increased metabolic stability and altered pharmacokinetic properties.
属性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC 名称 |
6-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-6H,1-3H2 |
InChI 键 |
RDFFNUSGESRNLU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C(=CC(=C2)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















